
(R)-2,2-Dimethyl-cyclopentylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2,2-Dimethyl-cyclopentylamine hydrochloride” likely refers to the hydrochloride salt of a cyclopentylamine derivative. Cyclopentylamines are a class of organic compounds containing a cyclopentane ring and an amine group. The “R” in the name indicates that this compound is a specific enantiomer, or spatial arrangement, of the molecule .
Molecular Structure Analysis
As a cyclopentylamine derivative, this compound likely has a five-membered ring structure with an amine group and two methyl groups attached. The exact 3D structure would depend on the specific arrangement of these groups in the “R” enantiomer .Chemical Reactions Analysis
Cyclopentylamines can participate in various chemical reactions typical of amines, such as acid-base reactions, alkylation, acylation, and formation of amides, among others .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “®-2,2-Dimethyl-cyclopentylamine hydrochloride” would depend on factors such as its specific structure, polarity, and the presence of functional groups. Typical properties to consider might include solubility, melting point, boiling point, and pKa .Aplicaciones Científicas De Investigación
1. Synthesis and Antitumor Activity
(R)-2,2-Dimethyl-cyclopentylamine hydrochloride is involved in the synthesis of dimeric platinum complexes exhibiting antitumor activities. These complexes, synthesized from diiodoplatinum compounds, show significant activity against murine leukemic cells, with the cyclopentylamine-containing complexes demonstrating superior cytotoxicity compared to cisplatin (Khokhar et al., 1993).
2. Homogeneous Catalytic Dehydrogenation/Dehydrocoupling
This compound has been studied in the context of homogeneous catalytic dehydrogenation/dehydrocoupling of amine-borane adducts. The reactions result in the formation of cyclic dimers, with the presence of sterically bulky ligands significantly increasing the reaction rate (Sloan et al., 2009).
3. Cyclometallation Reactions
This compound plays a role in cyclometallation reactions. These reactions involve the formation of cyclometallated complexes, which have applications in various chemical syntheses and may have potential implications in pharmaceutical development (Davies et al., 2003).
4. Insertion into Cyclopalladated Complexes
The compound is also relevant in the insertion of isocyanides, isothiocyanates, and carbon monoxide into cyclopalladated complexes containing primary arylalkylamines. This process is essential for the synthesis of lactams and cyclic amidinium salts, which have pharmaceutical significance (Vicente et al., 2009).
5. Antidepressant Biochemical Profile
Interestingly, this compound has been studied for its antidepressant biochemical profile. It showed a neurochemical profile predictive of antidepressant activity, inhibiting rat brain imipramine receptor binding and synaptosomal monoamine uptake (Muth et al., 1986).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(1R)-2,2-dimethylcyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)5-3-4-6(7)8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWMNINFHFYFRI-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@H]1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)hexanoate](/img/structure/B2750264.png)
![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B2750266.png)
![1-(Chloromethyl)-3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2750267.png)

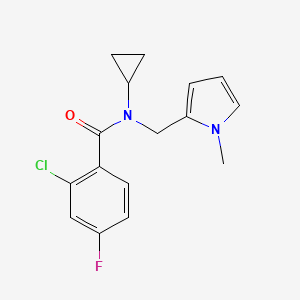
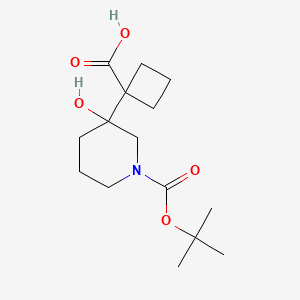
![7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2750275.png)
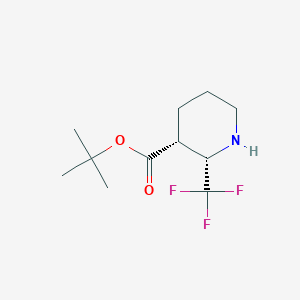
![1-{4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2750277.png)
![3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2750278.png)
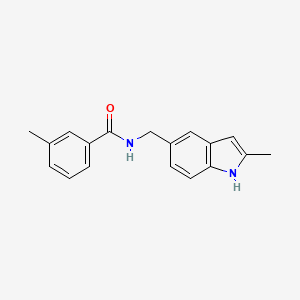
![3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2750284.png)
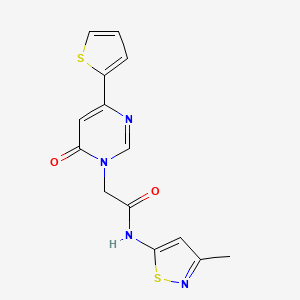
![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2750287.png)
